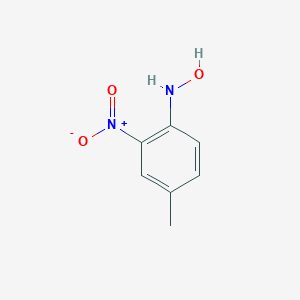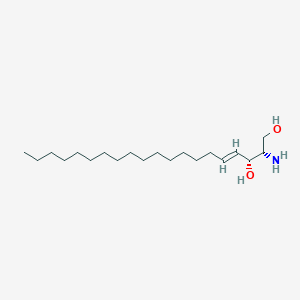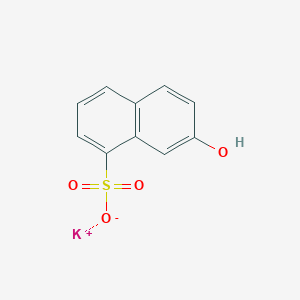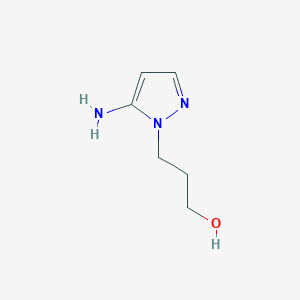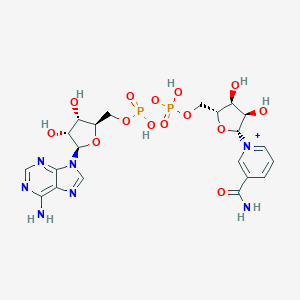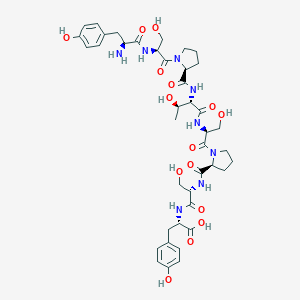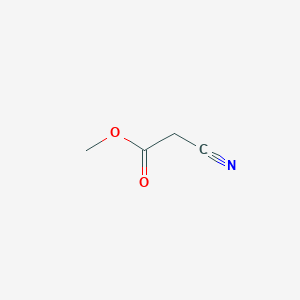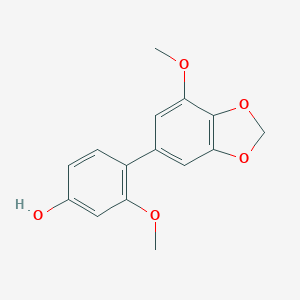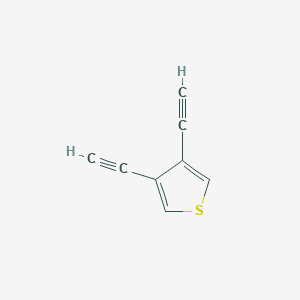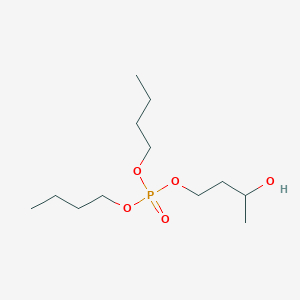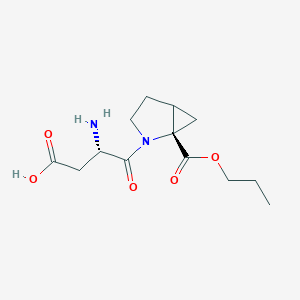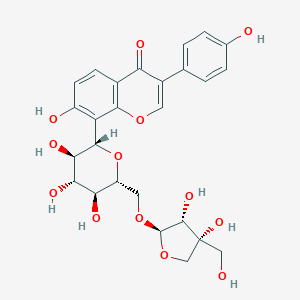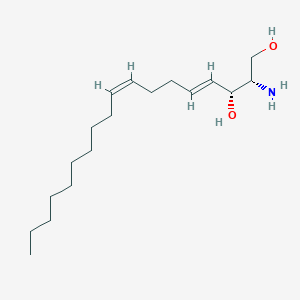
sphinga-4E,8Z-dienine
Descripción general
Descripción
Sphinga-4E,8Z-dienine, also known as (4E,8Z,d18:2) sphingosine, is a naturally occurring sphingolipid . It has gained significant attention in the scientific community due to its unique chemical structure and biological properties.
Molecular Structure Analysis
The molecular formula of sphinga-4E,8Z-dienine is C18H35NO2 . The InChI representation is InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 . The SMILES representation is C(C@HC@H/C=C/CC/C=C\CCCCCCCCC)O .
Physical And Chemical Properties Analysis
Sphinga-4E,8Z-dienine has a molecular weight of 297.5 g/mol. It has 21 heavy atoms, no rings, no aromatic rings, and 14 rotatable bonds . Its Van der Waals molecular volume is 343.26, and it has a topological polar surface area of 66.48 . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its logP value is 4.56, and its molar refractivity is 92.71 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Sphinga-4,8-dienine derivatives, synthesized from a vinyl-epoxide, have been studied for their calcium ionophoretic activity. Three different synthesis routes have been developed, highlighting its chemical versatility (Murakami, Shimizu, & Taguchi, 2000).
- Efficient stereocontrolled synthesis of sphingadienine derivatives from L-serine demonstrates the potential for scalable production of these compounds, significant for their role in glycolipids in plants and fungi (Murakami, Hirono, & Furusawa, 2005).
Biological and Functional Studies
- Studies on oyster glycolipids have shown that they mainly consist of sphinga-4,8-dienine. Methods developed for its structural determination enhance our understanding of its biological roles (Hayashi & Matsubara, 1971).
- Sphinga-4,8-dienine-containing glucocerebrosides isolated from basidiomycete Polyporus ellisii indicate its occurrence in diverse biological sources, which could lead to novel applications in biotechnology and medicine (Gao, Hu, Dong, & Liu, 2001).
- Research on Candida albicans identified 9-methyl-C18-sphinga-4,8-dienine as a key component in its cerebroside structure, suggesting its importance in fungal biology and potential as a target for antifungal therapies (Matsubara, Hayashi, Banno, Morita, & Nozawa, 1987).
Pharmacological Potential
- A novel sulfated sphingolipid, hariamide, containing sphinga-4,8-dienine, isolated from a Zoanthus species, showcases the potential of sphinga-4,8-dienine derivatives in developing new pharmacological compounds (Babu, Bhandari, & Garg, 1997).
- Glycosylceramides from the marine green microalga Tetraselmis sp., containing sphinga-4,8-dienine, indicate the presence of these compounds in diverse aquatic organisms, opening avenues for novel drug discovery from marine sources (Arakaki, Iwama, Liang, Murakami, Ishikura, Tanaka, & Matsunaga, 2013).
Propiedades
IUPAC Name |
(2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVJTLVVBJRJG-NZDSQIAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sphinga-4E,8Z-dienine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



